
5-(4-Nitrophenyl)pyrazolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Nitrophenyl)pyrazolidin-3-amine is a nitrogen-containing heterocyclic compound. It features a pyrazolidine ring substituted with a nitrophenyl group at the 5-position and an amine group at the 3-position. Compounds with such structures are of significant interest due to their potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)pyrazolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrazolidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
5-(4-Nitrophenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Aminophenyl)pyrazolidin-3-amine.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of N-substituted pyrazolidin-3-amines.
科学研究应用
5-(4-Nitrophenyl)pyrazolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(4-Nitrophenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
相似化合物的比较
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of 5-(4-Nitrophenyl)pyrazolidin-3-amine.
5-(4-Aminophenyl)pyrazolidin-3-amine: A reduced derivative with different biological properties.
Pyrazolidin-3-one: A structurally related compound with a ketone group instead of an amine.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and an amine group on the pyrazolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research.
属性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C9H12N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-4,8-9,11-12H,5,10H2 |
InChI 键 |
GRXVJAHYYFEHGT-UHFFFAOYSA-N |
规范 SMILES |
C1C(NNC1N)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


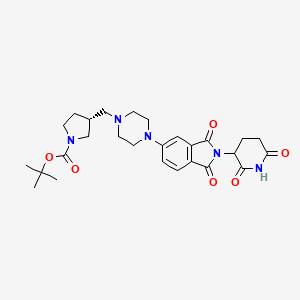
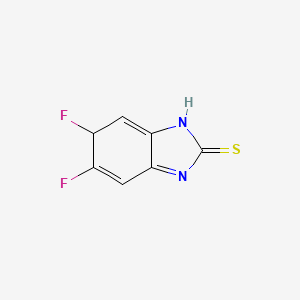
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
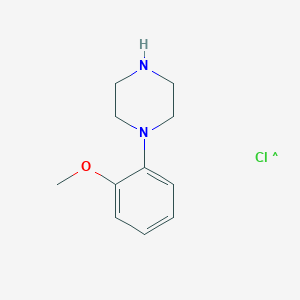
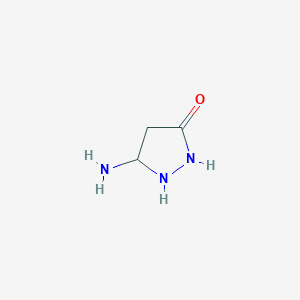
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)

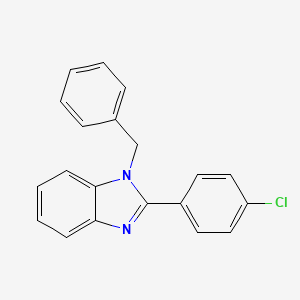



![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
